叔丁基哌嗪-1-羧酸盐盐酸盐

描述

Tert-butyl piperazine-1-carboxylate hydrochloride derivatives are a class of compounds that have been extensively studied due to their potential applications in various fields, including medicinal chemistry and organic synthesis. These compounds are characterized by the presence of a piperazine ring, which is a common motif in many pharmaceutical agents, and a tert-butyl carboxylate group that provides steric bulk and can influence the compound's physical and chemical properties .

Synthesis Analysis

The synthesis of tert-butyl piperazine-1-carboxylate derivatives involves various strategies, including organocatalysis, condensation reactions, and nucleophilic substitution reactions. For instance, the use of 1-(2-hydroxyethyl)-piperazine as an organocatalyst has been reported to promote direct C(sp2)-H arylation of unactivated arenes, which is a significant advancement in the field of organocatalysis . Other methods include the condensation of carbamimide with aromatic acids and the amination of halogenated aromatic compounds using copper catalysts . These synthetic routes have been optimized to achieve high yields and selectivity for the desired products.

Molecular Structure Analysis

The molecular structures of tert-butyl piperazine-1-carboxylate derivatives have been elucidated using various spectroscopic techniques, including FT-IR, NMR (1H & 13C), and LCMS, as well as single-crystal X-ray diffraction analysis . These studies have revealed that the compounds can adopt different conformations, such as linear or L-shaped, depending on the substituents attached to the piperazine ring. The crystal structures often exhibit intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the compound's solid-state architecture.

Chemical Reactions Analysis

Tert-butyl piperazine-1-carboxylate derivatives participate in various chemical reactions, including arylation, amination, and nucleophilic substitution, which are fundamental in constructing complex molecular architectures . The presence of the piperazine ring and the tert-butyl carboxylate group can affect the reactivity and selectivity of these compounds in chemical transformations. For example, the steric hindrance provided by the tert-butyl group can influence the outcome of substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperazine-1-carboxylate derivatives, such as solubility, melting point, and stability, are determined by their molecular structure and intermolecular interactions. The bulky tert-butyl group can increase the lipophilicity of the compound, which is an important consideration in drug design . Additionally, the piperazine ring's basicity can be exploited in forming salts with hydrochloride, which can enhance the compound's water solubility for potential pharmaceutical applications.

科学研究应用

Catalyst for Certain Reactions

- Scientific Field : Catalysis

- Application Summary : This compound can also be used as a catalyst for certain reactions.

- Results or Outcomes : The use of this compound as a catalyst can lead to faster reaction rates and potentially higher yields of the desired products.

Ligand in Coordination Chemistry

- Scientific Field : Coordination Chemistry

- Application Summary : It is used as a ligand in coordination chemistry.

- Results or Outcomes : The formation of these complexes can have various applications, such as in the synthesis of metal-organic frameworks.

Synthesis of Bioactive Molecules

- Scientific Field : Medicinal Chemistry

- Application Summary : It can be used to synthesize monosubstituted piperazine intermediates of many bioactive molecules and piperazine containing drug substances, such as trazodone .

- Results or Outcomes : The outcomes of these reactions would be the formation of new bioactive molecules. The specific results would depend on the other reagents used and the conditions of the reaction .

Preparation of (m-phenoxy)phenyl Substituted Piperazine Derivatives

- Scientific Field : Organic Chemistry

- Application Summary : This compound can be used in the preparation of series of (m-phenoxy)phenyl substituted piperazine derivatives .

- Results or Outcomes : The outcomes of these reactions would be the formation of new (m-phenoxy)phenyl substituted piperazine derivatives. The specific results would depend on the other reagents used and the conditions of the reaction .

Synthesis of α,β-Poly (2-oxazoline) Lipopolymers

- Scientific Field : Polymer Chemistry

- Application Summary : It can be used in the termination step during the synthesis of α,β-poly (2-oxazoline) lipopolymers via living cationic ring opening polymerization .

- Results or Outcomes : The outcomes of these reactions would be the formation of new α,β-poly (2-oxazoline) lipopolymers. The specific results would depend on the other reagents used and the conditions of the reaction .

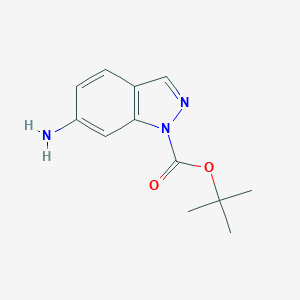

Preparation of Indazole DNA Gyrase Inhibitors

- Scientific Field : Medicinal Chemistry

- Application Summary : This compound can be used in the preparation of indazole DNA gyrase inhibitors .

- Results or Outcomes : The outcomes of these reactions would be the formation of new indazole DNA gyrase inhibitors. The specific results would depend on the other reagents used and the conditions of the reaction .

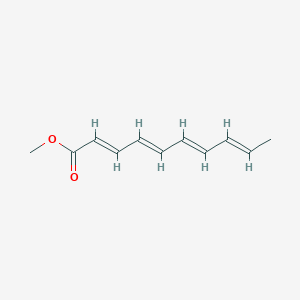

Synthesis of Olaparib Impurity 7

- Scientific Field : Pharmaceutical Chemistry

- Application Summary : It is used in the synthesis of Olaparib Impurity 7, which is an impurity of Olaparib, a medication used to treat certain types of cancer .

- Results or Outcomes : The outcomes of these reactions would be the formation of Olaparib Impurity 7. The specific results would depend on the other reagents used and the conditions of the reaction .

安全和危害

Tert-butyl Piperazine-1-carboxylate Hydrochloride is considered hazardous. It may cause respiratory irritation, skin irritation, and serious eye damage78910. It is harmful if swallowed, in contact with skin, or if inhaled7910.

未来方向

The future directions of Tert-butyl Piperazine-1-carboxylate Hydrochloride are not explicitly mentioned in the search results. However, given its use in the synthesis of various bioactive molecules and drug substances, it is likely to continue to be a valuable compound in pharmaceutical research12.

属性

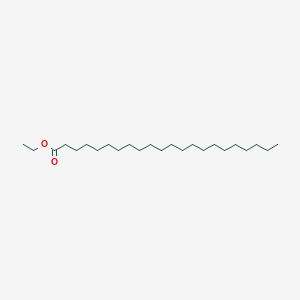

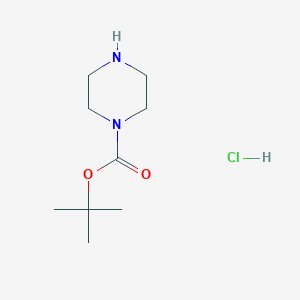

IUPAC Name |

tert-butyl piperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-6-4-10-5-7-11;/h10H,4-7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEGRJODPOICGRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl Piperazine-1-carboxylate Hydrochloride | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B153454.png)

![Tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B153461.png)

![tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B153463.png)

![Tert-butyl 6,7-dihydrothieno[3,2-C]pyridine-5(4H)-carboxylate](/img/structure/B153466.png)